
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate, also known as Boc-pyr-OCH3, is a chemical compound that belongs to the family of pyrrolidine derivatives. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. This compound has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. For example, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one limitation of using tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is its relatively low solubility in water, which can make it difficult to use in aqueous-based experiments.
将来の方向性
There are several future directions for the use of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate in scientific research. One potential application is in the synthesis of new anticancer agents that target specific enzymes or proteins in cancer cells. Another potential application is in the development of new antibiotics that can overcome antibiotic resistance in bacteria. Additionally, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate could be used in the development of new materials with specific properties, such as biodegradability or conductivity. Overall, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has great potential for use in a wide range of scientific research applications.
合成法
The synthesis of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate can be achieved through several methods, including the reaction of tert-butyl N-(2-chloro-2-oxoethyl)carbamate with 1-methoxy-2-pyrrolidone in the presence of a base, such as sodium hydroxide. Another method involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 1-methoxy-2-pyrrolidone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
Tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been extensively used in scientific research as a building block for the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been used in the synthesis of pyrrolidinone derivatives that exhibit antitumor activity. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
特性
IUPAC Name |
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-5-6-12(15-4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKRQHSGADMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


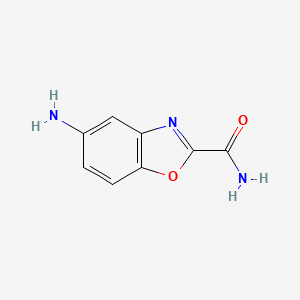
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate](/img/structure/B2509923.png)
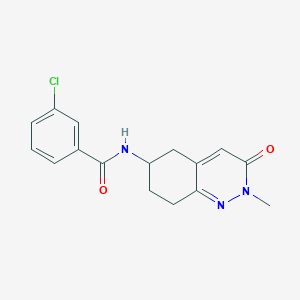
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2509925.png)
![2-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2509926.png)
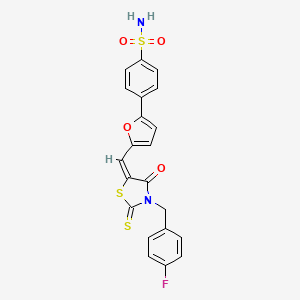
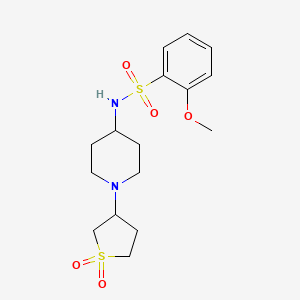

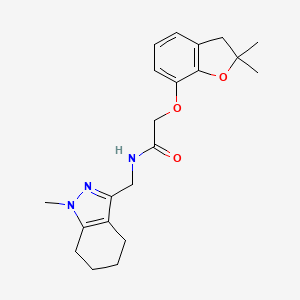
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2509938.png)
![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)